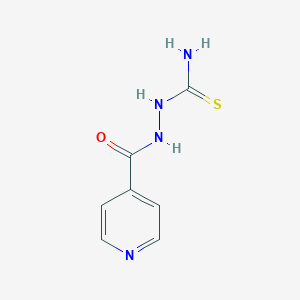

Isonicotyl thiosemicarbazone

Description

Structure

3D Structure

Properties

IUPAC Name |

(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c8-7(13)11-10-6(12)5-1-3-9-4-2-5/h1-4H,(H,10,12)(H3,8,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVGIABASNIWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162585 | |

| Record name | Isonicotyl thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14397-24-1 | |

| Record name | Isonicotyl thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014397241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotyl thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONICOTYL THIOSEMICARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB49X70V53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Isonicotyl Thiosemicarbazone

Established Synthetic Pathways for the Core Isonicotinoyl Thiosemicarbazone Structure

The fundamental synthesis of isonicotinoyl thiosemicarbazones, like other thiosemicarbazones, is rooted in the principles of condensation chemistry. The most common and established pathway involves the reaction of a thiosemicarbazide (B42300) with an appropriate carbonyl compound, in this case, an isonicotinoyl-containing aldehyde or ketone.

A primary and widely used starting material for this synthesis is isonicotinic acid hydrazide, commonly known as isoniazid (B1672263). The general synthetic scheme commences with the reaction of isoniazid with a suitable isothiocyanate to form a 1-isonicotinoyl-4-substituted-thiosemicarbazide intermediate. researchgate.netnih.gov This reaction is often carried out under various conditions, sometimes employing a base like pyridine (B92270), sodium hydroxide, or potassium hydroxide. researchgate.net

Alternatively, the thiosemicarbazide precursor itself can be synthesized first. For instance, 4-arylthiosemicarbazides can be prepared via the hydrazinolysis of dithiocarbazates. researchgate.net These precursors are then condensed with an isonicotinoyl aldehyde.

The key final step is the Schiff base condensation. This reaction typically involves equimolar amounts of the isonicotinoyl aldehyde or ketone and the chosen thiosemicarbazide (or a substituted thiosemicarbazide). The reaction is usually conducted in an alcoholic solvent, such as ethanol, and is often catalyzed by a few drops of an acid, most commonly glacial acetic acid. nih.govresearchgate.netnih.gov The mixture is typically heated under reflux for a period ranging from a few minutes to several hours. nih.govekb.eg Upon cooling, the desired isonicotinoyl thiosemicarbazone product often precipitates from the solution and can be purified by filtration and washing. nih.govnih.gov

More recently, environmentally friendly mechanochemical methods have been developed. These solvent-free approaches, utilizing tools like a planetary ball mill, can produce isonicotinoyl hydrazones—key precursors—quantitatively in shorter reaction times. researchgate.net Another synthetic route involves the reaction of 4-(trichloromethyl)-pyridine with thiosemicarbazide in a suitable diluent.

These established methods provide a robust foundation for accessing the core isonicotinoyl thiosemicarbazone structure, which serves as a scaffold for further chemical derivatization.

Strategies for Structural Modification and Analogue Synthesis

The modular nature of the isonicotinoyl thiosemicarbazone synthesis allows for extensive structural modifications. These derivatizations are crucial for developing analogues with tailored properties. Modifications can be systematically introduced at several positions, including the thiosemicarbazone moiety itself, by incorporating different aromatic or heterocyclic fragments, or through conjugation with other molecules.

The terminal N4-amine of the thiosemicarbazone moiety is a prime site for structural variation. A common strategy is the synthesis of N4-substituted analogues. This is typically achieved by starting with a substituted thiosemicarbazide, which is then condensed with the isonicotinoyl aldehyde. For example, N-alkyl or N-aryl piperazine (B1678402) groups can be introduced to create a series of piperazine-based thiosemicarbazones. nih.gov The synthesis of these precursors involves reacting the desired piperazine with 1,1'-thiocarbonyldiimidazole, followed by treatment with hydrazine (B178648) hydrate. nih.gov

Other modifications include the introduction of phenyl groups, leading to N-phenyl derivatives, or incorporating an aliphatic azepane ring at the terminal nitrogen. science.govbenthamopenarchives.com Dimethylation at the N4-position has also been explored and has been shown to significantly influence the biological profile of the resulting compounds. nih.gov The synthesis of these varied thiosemicarbazide precursors, often by reacting an amine with an isothiocyanate, is a critical step in accessing this diverse range of analogues. nih.gov

Another powerful strategy for creating analogues is to vary the carbonyl component of the initial condensation reaction, thereby incorporating different heterocyclic and aromatic fragments. This approach allows for the fusion of the isonicotinoyl pharmacophore with other biologically relevant motifs.

For instance, reacting isonicotinoyl hydrazide with various substituted aromatic aldehydes leads to a wide array of derivatives. chemmethod.comjocpr.com More complex heterocyclic systems can also be introduced. The use of di-2-pyridyl ketone as the carbonyl component results in thiosemicarbazones with an N,N,S donor set, which has been shown to be critical for certain biological activities. nih.govmdpi.com Similarly, isatin (B1672199) and its derivatives can be condensed with thiosemicarbazides to produce isatin-β-thiosemicarbazones, combining the structural features of both moieties. nih.govnih.gov

Furthermore, the isonicotinoyl thiosemicarbazone scaffold can be used as a precursor for subsequent cyclization reactions. For example, an N-cinnamoyl isonicotinoyl thiosemicarbazide derivative has been shown to undergo cyclization to form novel pyrimidine (B1678525) and triazolothiazine heterocyclic systems. ekb.eg In another example, the reaction of 1-isonicotinoyl-4-aryl thiosemicarbazides with N-tetra-O-acetyl-β-D-glucopyranosyl isocyanodichloride leads to the formation of isonicotinoyl-1,3,4-thiadiazolidine rings. benthamdirect.com These examples highlight the versatility of the core structure in generating complex, multi-ring analogues.

Conjugating isonicotinoyl thiosemicarbazones to other molecules is an advanced strategy to create hybrid compounds with potentially new or enhanced properties. Glycosylation, the attachment of sugar moieties, is a particularly interesting approach.

A direct method for glycosylation has been demonstrated through the synthesis of glucose-linked isonicotinoyl-1,3,4-thiadiazolidines. benthamdirect.com This was achieved by a cyclocondensation reaction involving a 1-isonicotinoyl-4-aryl thiosemicarbazide and a protected glucose derivative (N-tetra-O-acetyl-β-D-glucopyranosyl isocyanodichloride). benthamdirect.com This approach effectively introduces a glucosyl moiety into the final molecular framework. benthamdirect.com

More general methods for creating thiosemicarbazone-sugar conjugates have also been reported, such as the synthesis of [D-glucose–TSC–isatin] conjugates, which provides a template for similar glycosylation strategies. mdpi.com Beyond sugars, thiosemicarbazones can be conjugated to other functional units. For example, amino acids have been introduced at the N4-position to create thiosemicarbazone-amino acid conjugates. mdpi.com These functionalized thiosemicarbazones can also be designed with anchor groups, such as phosphonic acids, for covalent attachment to nanoparticles, opening avenues for applications in materials science and targeted delivery systems. mdpi.com

Spectroscopic and Chromatographic Characterization in Synthetic Organic Chemistry

The structural elucidation of newly synthesized isonicotinoyl thiosemicarbazones and their derivatives relies heavily on a suite of spectroscopic and chromatographic techniques. Elemental analysis, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to confirm the molecular formula and identify key functional groups like C=N, C=S, and N-H bonds. ekb.egjocpr.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized compounds. nih.gov Among the spectroscopic methods, Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for unambiguous structural assignment.

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the detailed characterization of isonicotinoyl thiosemicarbazones. The spectra provide a wealth of information regarding the molecular structure, electronic environment of the nuclei, and in some cases, the presence of isomers.

In the ¹H NMR spectrum, the protons of the isonicotinoyl (pyridine) ring typically appear as distinct doublets in the aromatic region. For instance, in one (isonicotinoyl) derivative, the pyridine protons were observed at δ 8.74 ppm and δ 7.59 ppm. ekb.egscielo.br The hydrazinic proton (N-H) of the thiosemicarbazone backbone is a key diagnostic signal, often appearing as a singlet at a downfield chemical shift, typically in the range of δ 11-12.5 ppm. ekb.egjocpr.com The azomethine proton (CH=N) also gives a characteristic singlet, usually found between δ 8.0 and 9.5 ppm. jocpr.com Other substituents on the aromatic rings or the thiosemicarbazone moiety will show their expected signals. It is also noted that these compounds can exist as E/Z isomers in solution, which can be identified by the presence of two different sets of signals in the NMR spectrum. mdpi.com

The ¹³C NMR spectrum provides complementary information. The thiocarbonyl carbon (C=S) is particularly characteristic, resonating at a very downfield position, for example, at δ 172.06 ppm in one derivative. ekb.eg The carbons of the carbonyl group (C=O) and the imine group (C=N) also show distinct signals in the δ 160-164 ppm and δ 159-160 ppm regions, respectively. ekb.eg The carbons of the pyridine ring and any other aromatic systems appear in the typical aromatic region (δ 118-151 ppm). ekb.eg

The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like HSQC, provides a complete and unambiguous assignment of the structure of isonicotinoyl thiosemicarbazone and its diverse analogues. westmont.edu

Table 1: Selected ¹H NMR Chemical Shift Data for Isonicotinoyl Thiosemicarbazone Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|

| (Isonicotinoyl) Derivative | Pyridine H2, H6 | 8.75 - 8.74 | d | 4.8 | ekb.eg |

| (Isonicotinoyl) Derivative | Pyridine H3, H5 | 7.94 - 7.93 | d | 4.8 | ekb.eg |

| Isonicotinoyl Derivative | Pyridine Protons | 8.74 | s | - | scielo.br |

| Isonicotinoyl Derivative | Pyridine Protons | 7.59 | d | 4 | scielo.br |

| Cinnamoyl Derivative | NH | 12.01 | br. s | - | ekb.eg |

| Cinnamoyl Derivative | Azomethine CH=N | 8.808 | - | 16 | ekb.eg |

| Bromo-methoxybenzylidene Derivative | Azomethine CH=N | 8.01 | s | - | jocpr.com |

| Bromo-methoxybenzylidene Derivative | NH | 11.69 / 9.74 | s | - | jocpr.com |

| Bromo-methoxybenzylidene Derivative | Phenolic OH | 9.31 | s | - | jocpr.com |

Table 2: Selected ¹³C NMR Chemical Shift Data for Isonicotinoyl Thiosemicarbazone Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| Cinnamoyl Derivative Pyrimidine | C=S | 172.06 | ekb.eg |

| Cinnamoyl Derivative Pyrimidine | C=O | 163.64 / 160.00 | ekb.eg |

| Cinnamoyl Derivative | C=O | 163.57 | ekb.eg |

| Cinnamoyl Derivative | C=N | 159.96 / 159.89 | ekb.eg |

| Cinnamoyl Derivative Pyrimidine | Aromatic/Pyridine C | 118.90 - 150.74 | ekb.eg |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Spectroscopic techniques are pivotal in the characterization of isonicotinoyl thiosemicarbazone and its derivatives, providing crucial information about their functional groups and electronic transitions.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the isonicotinoyl thiosemicarbazone scaffold. The IR spectrum of thiosemicarbazide itself shows absorption bands at 3371 and 3280 cm⁻¹ corresponding to the free -NH₂ group. researchgate.net In isonicotinoyl thiosemicarbazone derivatives, key vibrational bands confirm the compound's structure. For instance, in N-ethyl-2-isonicotinoylhydrazine-1-carbothioamide, strong bands at 3266 and 3116 cm⁻¹ (with a shoulder at 3218 cm⁻¹) are attributed to ν(N⁴H), ν(N¹H), and ν(N²H) vibrations, respectively. researchgate.net The presence of the C=O group is typically observed around 1650-1675 cm⁻¹. researchgate.net The conversion of the -NH₂ group of thiosemicarbazide to an azomethine group (CH=N) in Schiff base derivatives is confirmed by the appearance of a strong band around 1615 cm⁻¹. researchgate.net The thioamide group (C=S) also gives rise to characteristic bands in the IR spectrum. nih.gov

The following table summarizes typical IR absorption bands for isonicotinoyl thiosemicarbazone and its derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H | Stretching | 3100-3300 | researchgate.net |

| C=O | Stretching | 1650-1675 | researchgate.net |

| C=N (azomethine) | Stretching | ~1615 | researchgate.net |

| C=S (thioamide) | Stretching | 1000-1200 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectra of isonicotinoyl thiosemicarbazone derivatives, typically recorded in solvents like DMSO, show absorption bands corresponding to π → π* and n → π* transitions. nih.govresearchgate.net These transitions are associated with the aromatic pyridine ring and the thiosemicarbazone moiety. researchgate.net Changes in the absorption spectra upon the addition of anions, for instance, can indicate deprotonation of the N-H protons, leading to visible color changes. rsc.org This property is particularly relevant in the study of these compounds as colorimetric sensors. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of isonicotinoyl thiosemicarbazone and its derivatives, thereby confirming their elemental composition and structure. benthamdirect.comresearchgate.netnih.gov

Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), are employed. researchgate.nettjpr.org The mass spectrum of a synthesized compound will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to its molecular weight. nih.govtjpr.org For example, the ESI-MS of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide shows a peak at m/z 306.99, corresponding to the molecular ion [M]⁺, and a peak at m/z 308.03 for [M+1]⁺. tjpr.org

Fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecule breaks down into smaller, characteristic fragments, and the analysis of these fragments helps to piece together the original structure.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized isonicotinoyl thiosemicarbazone and its derivatives. nih.govnih.gov It is also used to monitor the stability of these compounds under various conditions. nih.govplos.org

A typical HPLC method involves a stationary phase, such as a C18 column, and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and a buffer solution. nih.govmdpi.com The compound of interest is separated from impurities based on its differential partitioning between the stationary and mobile phases. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For biological assays, the purity of the compounds is often required to be greater than 95%. rsc.org

For instance, the purity and stability of di-2-pyridylketone isonicotinoyl hydrazone (PKIH) and di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) have been evaluated using validated HPLC methods. nih.gov These methods are essential for quality control during the drug development process. nih.gov

The following table outlines a typical HPLC setup for the analysis of isonicotinoyl thiosemicarbazone derivatives:

| Parameter | Description | Example | References |

| Column | Stationary phase used for separation. | Discovery HSF5, Ascentis C18 | nih.govplos.org |

| Mobile Phase | Solvent system that carries the sample through the column. | Acetonitrile and EDTA solution or phosphate (B84403) buffer. | nih.govplos.org |

| Detector | Device used to detect the compound as it elutes from the column. | UV detector (e.g., at 254 nm). | rsc.org |

| Flow Rate | The rate at which the mobile phase is pumped through the column. | 0.3 mL/min - 1.0 mL/min | plos.org |

Coordination Chemistry and Metal Complexation of Isonicotyl Thiosemicarbazone

Ligand Design Principles and Coordination Behavior of Isonicotinoyl Thiosemicarbazone

The functionality of Isonicotinoyl thiosemicarbazone as a chelating agent is dictated by its molecular structure, which features several potential donor sites and the ability to exist in different tautomeric forms.

Isonicotinoyl thiosemicarbazone typically acts as a bidentate ligand when forming complexes with metal ions. Spectroscopic studies indicate that it coordinates to the metal center through two primary donor atoms: the sulfur of the thiocarbonyl group and a nitrogen atom from the hydrazine (B178648) or azomethine moiety.

In complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II), the ligand has been shown to behave as a mononegative bidentate chelate researchgate.net. This mode of coordination involves the loss of a proton, leading to the formation of stable five- or six-membered chelate rings with the central metal ion. The presence of the pyridine (B92270) ring introduces an additional nitrogen donor atom, and the carbonyl group contains an oxygen atom, offering the potential for higher denticity or different coordination modes under specific reaction conditions. However, the bidentate N, S coordination is the most commonly reported.

A critical aspect of the coordination chemistry of Isonicotinoyl thiosemicarbazone is its existence in tautomeric forms. The ligand can exist in a thioketo (thione) form and a thiol form, a phenomenon known as thione-thiol tautomerism giqimo.comresearchgate.netmdpi.comnih.gov. In the solid state and in solution, the ligand is typically found in the stable thione form (C=S).

Upon complexation with a metal ion, the ligand often undergoes deprotonation and coordinates in its enol or thiol form researchgate.net. This tautomeric shift is crucial for chelation, as the deprotonation of the N-H or S-H group allows the ligand to act as a monoanionic species. This anionic character enhances the stability of the resulting metal complex. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data of the metal complexes show changes consistent with this shift, such as the disappearance of the ν(N-H) band and the appearance of new bands corresponding to the C=N-N=C or C-S-metal bonds, confirming the coordination in the deprotonated form researchgate.net.

Synthesis and Physicochemical Characterization of Isonicotinoyl Thiosemicarbazone Metal Complexes

The synthesis of metal complexes with Isonicotinoyl thiosemicarbazone is generally achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. These complexes are then characterized using a range of physicochemical techniques to determine their structure, stoichiometry, and properties.

Isonicotinoyl thiosemicarbazone has been successfully used to synthesize complexes with a variety of divalent transition metal ions. Specifically, complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been prepared and characterized researchgate.netresearchgate.net. The synthesis typically involves reacting the ligand with the acetate (B1210297) or chloride salts of these metals researchgate.netnih.gov. The resulting complexes are often colored, solid materials that are stable under atmospheric conditions.

The molar conductance measurements of these complexes in solution often indicate their electrolytic nature, suggesting that the anions from the metal salts may or may not be part of the primary coordination sphere researchgate.net. The stoichiometry of the complexes is commonly found to be 1:2 (metal:ligand), particularly with divalent metal ions, leading to the formation of [M(L)₂] type complexes where L represents the deprotonated ligand derpharmachemica.comsemanticscholar.orgresearchgate.net.

The structures of the synthesized metal complexes are elucidated using a combination of analytical and spectroscopic methods. Techniques such as elemental analysis, IR, UV-Vis, NMR, and mass spectrometry, along with magnetic susceptibility measurements, provide valuable information about the coordination environment of the metal ion researchgate.netnih.govderpharmachemica.com.

Based on spectral and magnetic data, different geometries have been proposed for the metal complexes of Isonicotinoyl thiosemicarbazone and its derivatives. For instance, Co(II) and Ni(II) complexes are often suggested to have an octahedral geometry, while Cu(II) complexes may adopt a square planar geometry researchgate.net. These proposed structures are supported by electronic spectra (UV-Vis) which show d-d transitions characteristic of the specific coordination environment, and by magnetic moment values which indicate the spin state and the number of unpaired electrons on the metal center.

Table 1: Proposed Geometries of Isonicotinoyl Thiosemicarbazone Metal Complexes

| Metal Ion | Proposed Geometry | Supporting Evidence |

|---|---|---|

| Co(II) | Octahedral | Magnetic moment, Electronic spectra researchgate.net |

| Ni(II) | Octahedral | Magnetic moment, Electronic spectra researchgate.net |

| Cu(II) | Square Planar | Magnetic moment, ESR spectra researchgate.net |

| Zn(II) | Tetrahedral/Octahedral | Spectroscopic data researchgate.net |

Structural Analysis of Coordination Compounds

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of metal complexes containing isonicotinoyl thiosemicarbazone are crucial for elucidating their geometric and electronic structures. These properties are primarily dictated by the nature of the metal ion, its oxidation state, and the coordination environment imposed by the ligand.

Magnetic susceptibility measurements at room temperature provide valuable insights into the number of unpaired electrons in the metal center, which in turn helps in determining the geometry of the complex. For instance, Ni(II) complexes of thiosemicarbazones have been reported with magnetic moment values in the range of 3.14–3.35 B.M., which is indicative of a high-spin octahedral geometry with two unpaired electrons. nih.govresearchgate.net Similarly, Co(II) complexes often exhibit magnetic moments between 4.17 and 4.32 B.M., consistent with a high-spin octahedral configuration and three unpaired electrons. nih.gov Copper(II) complexes, with a d⁹ electronic configuration, typically show magnetic moments around 1.83 µB, corresponding to one unpaired electron in a distorted square pyramidal or square planar geometry. nih.govmdpi.com In contrast, Zn(II) complexes are diamagnetic, as expected for a d¹⁰ metal ion. nih.gov

Table 1: Magnetic Moments for Selected Metal Complexes of Thiosemicarbazone Derivatives

| Metal Ion | Magnetic Moment (B.M.) | Inferred Geometry |

|---|---|---|

| Ni(II) | 3.14 - 3.35 | Octahedral |

| Co(II) | 4.17 - 4.32 | Octahedral |

| Cu(II) | 1.24 - 1.83 | Square Planar/Distorted Square Pyramidal |

Data compiled from multiple sources. nih.govmdpi.com

Electronic spectra (UV-Vis) of these complexes reveal information about the d-d electronic transitions of the metal ion and charge-transfer bands. The positions and intensities of these bands are characteristic of the coordination geometry. For example, octahedral Ni(II) complexes typically display three spin-allowed d-d transitions: ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). nih.gov Octahedral Co(II) complexes also show three characteristic bands, assigned to ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g, and ⁴T₁g(F) → ⁴T₁g(P) transitions. nih.gov The electronic spectra of Cu(II) complexes often exhibit broad bands in the visible region, which can be attributed to the ²B₁g → ²A₁g, ²B₁g → ²B₂g, and ²B₁g → ²E_g transitions in a square planar or distorted octahedral environment. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). The EPR spectra of Cu(II) complexes of thiosemicarbazones at low temperatures often show axial or rhombic signals, providing detailed information about the ground electronic state and the symmetry of the ligand field. nih.govcapes.gov.brnih.govsemanticscholar.orgmdpi.com For many Cu(II)-thiosemicarbazone complexes, the g-tensor values (g|| > g⊥ > 2.0023) are consistent with a d(x²-y²) ground state, which is characteristic of a square planar or square pyramidal geometry. mdpi.commdpi.com

Spectroscopic Probes for Metal-Ligand Interactions

Several spectroscopic techniques are instrumental in confirming the coordination of isonicotinoyl thiosemicarbazone to a metal center and elucidating the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of isonicotinoyl thiosemicarbazone upon complexation provide direct evidence of coordination. A key indicator is the shift of the ν(C=S) band to a lower frequency, which suggests the involvement of the sulfur atom in bonding to the metal ion. nih.govpmf.unsa.ba Simultaneously, the disappearance of the ν(N-H) band of the hydrazinic nitrogen and the appearance of new bands at lower wavenumbers, attributable to ν(M-N) and ν(M-S) vibrations, further confirm chelation. researchgate.netmdpi.com The ν(C=N) band of the azomethine group also typically shifts upon coordination, indicating the participation of the azomethine nitrogen in the metal complex formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Upon complexation, the proton signals of the ligand, particularly those near the coordination sites (such as the N-H proton and the protons of the pyridine ring), exhibit significant downfield or upfield shifts. researchgate.netorientjchem.orgtntech.edu The disappearance of the N-H proton signal in the ¹H NMR spectrum is a strong indication of deprotonation and coordination of the nitrogen atom to the metal ion. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of isonicotinoyl thiosemicarbazone and its metal complexes provide valuable information about the electronic transitions within the molecule. The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic ring and the thiosemicarbazone moiety. nih.govunivie.ac.at Upon complexation, these bands may shift in wavelength and/or change in intensity. nih.govnih.gov More importantly, the appearance of new, lower-energy bands in the visible region is often observed, which can be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions, confirming the formation of the metal complex. nih.gov

Table 2: Key Spectroscopic Changes upon Complexation of Isonicotinoyl Thiosemicarbazone

| Spectroscopic Technique | Observed Change | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=S) to lower frequency | Coordination of sulfur atom |

| Shift of ν(C=N) | Coordination of azomethine nitrogen | |

| Disappearance of ν(N-H) | Deprotonation and coordination of hydrazinic nitrogen | |

| Appearance of new ν(M-N) and ν(M-S) bands | Formation of metal-ligand bonds | |

| NMR Spectroscopy | Chemical shift changes of protons near coordination sites | Confirmation of metal-ligand interaction |

| Disappearance of N-H proton signal | Deprotonation and coordination | |

| UV-Vis Spectroscopy | Shifts in ligand-centered π→π* and n→π* transitions | Perturbation of ligand electronic structure by metal |

Impact of Metal Chelation on the Biological Efficacy of Isonicotinoyl Thiosemicarbazone

It is widely recognized that the biological activity of thiosemicarbazones, including isonicotinoyl thiosemicarbazone, is often significantly enhanced upon chelation with transition metal ions. nih.govnih.govfrontiersin.org This enhancement is attributed to several factors, primarily related to changes in the physicochemical properties of the ligand upon coordination.

According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor atoms of the ligand and possible π-electron delocalization over the chelate ring. This increase in lipophilicity facilitates the penetration of the complex through the lipid layers of cell membranes, thereby increasing its bioavailability and intracellular concentration. pmf.unsa.ba

Once inside the cell, the metal complex can act through various mechanisms. One proposed mechanism involves the inhibition of key enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. nih.gov The metal complexes may also interfere with mitochondrial function and induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of the target cells. pmf.unsa.banih.gov

The choice of the metal ion can also influence the biological activity and the mechanism of action. For instance, copper(II) complexes of thiosemicarbazones are known to be potent anticancer and antimicrobial agents. nih.govresearchgate.netmdpi.com Iron-chelating thiosemicarbazone derivatives have shown promise as antifungal agents by interfering with mitochondrial respiration. nih.govnih.gov The coordination of the thiosemicarbazone to the metal ion can stabilize it in a particular oxidation state, which may be crucial for its biological activity.

Numerous studies have demonstrated the superior antimicrobial and anticancer activities of metal complexes of thiosemicarbazones compared to the free ligands. mdpi.comnih.govdergipark.org.tr For example, the antibacterial and antifungal activities of thiosemicarbazone-metal complexes against various strains of bacteria and fungi have been shown to be significantly higher than that of the parent ligand. nih.govdergipark.org.tr Similarly, the cytotoxic activity of thiosemicarbazone complexes against various cancer cell lines is often markedly improved upon metal chelation. nih.govmdpi.com

Table 3: Comparison of Biological Activity of a Thiosemicarbazone Ligand and its Metal Complexes

| Compound | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anticancer Activity (IC₅₀, µM) vs. HCT116 |

|---|---|---|

| Thiosemicarbazone Ligand | >100 | >100 |

| Copper(II) Complex | 4.2 | <10 |

| Nickel(II) Complex | 61.8 | 25-50 |

Illustrative data compiled from various sources. nih.govmdpi.com Actual values vary depending on the specific thiosemicarbazone and metal complex.

Molecular and Cellular Mechanisms of Biological Activity of Isonicotyl Thiosemicarbazone

Antineoplastic Activity in Cellular Models

The anticancer properties of thiosemicarbazones, including isonicotinoyl thiosemicarbazone, are attributed to their significant antiproliferative effects observed in a wide range of cancer cell lines. The primary mechanism of action is linked to their strong ability to bind intracellular iron, leading to a cascade of cytotoxic events.

Cancer cells exhibit an increased demand for iron compared to their normal counterparts to support their rapid proliferation and metabolic activities. This dependency on iron makes them particularly vulnerable to agents that perturb iron homeostasis. Isonicotinoyl thiosemicarbazone and its analogues capitalize on this vulnerability through several interconnected mechanisms.

Ribonucleotide reductase is a critical iron-dependent enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. The activity of RR is highly dependent on a stable tyrosyl free radical in the R2 subunit, which is maintained by a di-iron center.

Thiosemicarbazones, including derivatives with the isonicotinoyl moiety, are potent inhibitors of RR. researchgate.netresearchgate.net They function by chelating the iron from the R2 subunit of the enzyme, which leads to the destruction of the tyrosyl free radical and subsequent inactivation of the enzyme. researchgate.net This inhibition of RR depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA synthesis and preventing cell division. The antitumor activity of many thiosemicarbazones is directly linked to their ability to inhibit this crucial enzyme. researchgate.net

Table 1: Comparative Antiproliferative Activity (IC50 values) of Various Thiosemicarbazone Derivatives in Different Cancer Cell Lines

| Compound | HCT116 p53+/+ (μM) | HCT116 p53-/- (μM) | Raji (μM) | HeLa (μM) | SK-N-MC (μM) |

| Compound 1d | 0.002 | 0.003 | 0.017 | 0.003 | 0.003 |

| Compound 3c | 0.002 | 0.003 | 0.008 | 0.003 | 0.003 |

| Dp44mT | 0.002 | 0.004 | 0.04 | 0.005 | 0.004 |

| DFO | >25 | >25 | 4.74 | >25 | 11.2 |

Data extracted from studies on various thiosemicarbazone derivatives to illustrate the potent anticancer activity of this class of compounds. nih.gov

Beyond the direct inhibition of ribonucleotide reductase, isonicotinoyl thiosemicarbazone and related compounds act as efficient iron chelators, mobilizing iron from intracellular stores. Studies on the closely related pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) analogues have demonstrated their ability to bind intracellular iron and facilitate its removal from cells. ashpublications.orgnih.gov These chelators can permeate cell membranes and sequester iron from various cellular compartments, including ferritin, the primary iron storage protein. ashpublications.org The resulting iron-chelator complexes can then be transported out of the cell, leading to a state of iron depletion that is detrimental to the cancer cell's survival. ashpublications.org

The iron complexes formed by isonicotinoyl thiosemicarbazone and its analogues are often redox-active. These complexes can participate in Fenton and Haber-Weiss-like reactions, catalyzing the generation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), from less reactive species like hydrogen peroxide (H2O2). nih.gov The increased production of ROS overwhelms the antioxidant capacity of the cancer cells, leading to a state of oxidative stress. ashpublications.org This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death. ashpublications.org The generation of ROS is considered a crucial aspect of the anticancer activity of many thiosemicarbazones. nih.gov

Table 2: Effect of Thiosemicarbazone Derivatives on Cellular Iron Mobilization and ROS Generation

| Compound Series | 59Fe Mobilization (% of Control) | Ascorbate (B8700270) Oxidation (Arbitrary Units) |

| Series 1 | ~150-200% | ~0.1-0.2 |

| Series 2 | ~120-180% | ~0.1-0.3 |

| Series 3 | ~130-190% | ~0.2-0.4 |

| Series 4 | ~110-150% | ~0.05-0.15 |

| Series 5 | ~100-140% | ~0.05-0.1 |

| Series 6 | ~100-130% | ~0.05-0.1 |

| Dp44mT | ~220% | ~0.35 |

| DFO | ~110% | ~0.05 |

This table summarizes findings from studies on different series of thiosemicarbazone chelators, demonstrating their ability to mobilize cellular iron and, in some cases, form redox-active iron complexes that can generate ROS (indicated by ascorbate oxidation). plos.org

By disrupting DNA synthesis and inducing cellular stress, isonicotinoyl thiosemicarbazone can trigger cell cycle arrest at various checkpoints. The depletion of deoxyribonucleotides due to ribonucleotide reductase inhibition is a primary cause of S-phase arrest. ashpublications.org Furthermore, the DNA damage induced by ROS can activate cell cycle checkpoints, such as the G2/M checkpoint, to allow for DNA repair. abcam.com If the damage is too extensive to be repaired, the cell may be directed towards apoptosis. Studies on various thiosemicarbazone derivatives have shown their ability to cause cell cycle arrest in different phases, including G0/G1, S, and G2/M, depending on the specific compound and cell line. nih.gov

The culmination of the cellular insults induced by isonicotinoyl thiosemicarbazone, including iron depletion, oxidative stress, and cell cycle arrest, is often the induction of apoptosis, or programmed cell death. The generation of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. These events activate a cascade of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell. nih.gov The ability of thiosemicarbazones to induce apoptosis is a critical component of their antineoplastic efficacy.

Interaction with Nucleic Acids and DNA-modifying Enzymes (e.g., Topoisomerases)

Isonicotyl thiosemicarbazone and its derivatives have been shown to exert their biological effects through various mechanisms, including direct interaction with nucleic acids and the inhibition of essential DNA-modifying enzymes like topoisomerases. researchgate.netnih.govnih.gov Topoisomerases are crucial for managing DNA topology during replication, transcription, and recombination, making them significant targets for anticancer agents. researchgate.netnih.gov

The interaction of thiosemicarbazone compounds with DNA can occur through an intercalative mode, where the planar structure of the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt the normal function of DNA and induce cellular stress. Furthermore, metal complexes of thiosemicarbazones have demonstrated the ability to cleave DNA, often through oxidative pathways. researchgate.net

A primary mechanism of action for many thiosemicarbazones is the inhibition of topoisomerase activity. researchgate.netnih.govnih.gov These compounds can act as topoisomerase poisons by stabilizing the transient covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand. mdpi.com This leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. mdpi.com Studies have shown that certain thiosemicarbazone derivatives can down-regulate the expression of topoisomerase 2α (Topo2α), a key enzyme in this family. nih.gov Both ligand thiosemicarbazones and their metal complexes have been found to inhibit human topoisomerases, with metal-chelated versions often showing significant inhibition of topoisomerase II. nih.govnih.gov The inhibitory mechanism can also involve blocking the ligation of cleaved DNA and reducing the binding affinity between the enzyme and DNA. nih.gov

Modulation of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from the cell. nih.govmdpi.com Certain thiosemicarbazone derivatives have demonstrated the ability to modulate and overcome these resistance mechanisms. nih.govnih.gov

One strategy by which these compounds circumvent MDR is by selectively killing cancer cells that express high levels of P-gp. nih.gov This selective cytotoxicity represents a promising approach to eliminating resistant cell populations. Furthermore, the interaction of thiosemicarbazones with intracellular metal ions, particularly copper, can play a role in their activity against resistant cells. For instance, the formation of stable ternary complexes with copper and glutathione (B108866) can render the thiosemicarbazone a substrate for the ABCC1 efflux transporter, a mechanism that has been linked to acquired resistance to some thiosemicarbazones like COTI-2. acs.orgmdpi.com Understanding these interactions is crucial for designing new derivatives that can evade these resistance pathways. Some research has focused on developing novel thiosemicarbazones that exhibit improved activity against drug-resistant cancer cells compared to existing compounds. mdpi.com

Differential Cytotoxicity against Cancer Cell Lines versus Non-malignant Cells (in vitro)

A critical characteristic of a potential anticancer agent is its ability to selectively target cancer cells while minimizing harm to healthy, non-malignant cells. This compound derivatives have shown promising differential cytotoxicity in various in vitro studies.

These compounds have been evaluated against a range of human tumor cell lines, demonstrating potent anti-proliferative activity. For example, certain thiosemicarbazones have exhibited significant cytotoxicity against pediatric solid tumor cell types, including osteosarcoma (Saos-2), medulloblastoma (Daoy), and neuroblastoma (SH-SY5Y). nih.gov In studies involving pancreatic cancer cell lines, a novel sigma-2 receptor targeting thiosemicarbazone, FA4, showed more potent cytotoxicity than other tested thiosemicarbazones. unito.it Furthermore, derivatives like 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) and 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) have been tested against mouse melanoma (B16-F0), mouse Ehrlich Ascites Carcinoma (EAC), and human breast cancer (MCF-7) cell lines, showing significant growth inhibition. mdpi.com The toxicity of these compounds was found to be lower in non-cancerous cell lines such as human breast epithelial cells (MCF-10A) and mouse fibroblast cells (NIH/3T3). mdpi.com

The table below summarizes the in vitro cytotoxic activity of selected thiosemicarbazone derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | Cell Type | IC50 / Activity |

| DpC & Dp44mT | Saos-2, Daoy, SH-SY5Y | Osteosarcoma, Medulloblastoma, Neuroblastoma | Potent activity (nM range) |

| FA4 | PANC-1 | Pancreatic Cancer | More potent than other thiosemicarbazones |

| 3-MBTSc | B16-F0, EAC, MCF-7 | Mouse Melanoma, Mouse Ehrlich Ascites Carcinoma, Human Breast Cancer | IC50: 2.82 µg/mL to 14.25 µg/mL |

| 4-NBTSc | B16-F0, EAC, MCF-7 | Mouse Melanoma, Mouse Ehrlich Ascites Carcinoma, Human Breast Cancer | IC50: 2.80 µg/mL to 7.59 µg/mL |

| COTI-2 | SW480 | Colon Cancer | IC50: 0.56 µM |

Antimicrobial Activity Profiles

Antitubercular Efficacy against Mycobacterium tuberculosis

This compound belongs to a class of compounds that have been extensively investigated for their antimycobacterial properties. Its structural relative, isoniazid (B1672263) (isonicotinic acid hydrazide), is a cornerstone of first-line tuberculosis treatment. nih.govnih.gov Various derivatives and analogs have been synthesized and tested, showing significant activity against Mycobacterium tuberculosis. nih.govmdpi.comnih.govresearchgate.net

For instance, 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), a derivative of the pyridoxal isonicotinoyl hydrazone (PIH) class, has demonstrated nanomolar in vitro activity against Mycobacterium bovis bacille Calmette-Guérin (BCG) and virulent M. tuberculosis. nih.gov PCIH was also effective at inhibiting the growth of M. tuberculosis within cultured macrophages. nih.gov Another study synthesized a series of novel quinolone-based thiosemicarbazones that exhibited potent activity against M. tuberculosis H37Rv, with some compounds being more effective than isoniazid. mdpi.com The antimycobacterial potential of these compounds is often attributed to their ability to penetrate infected macrophages and inhibit intracellular bacterial growth. mdpi.com

Inhibition of Mycobacterial Biosynthetic Pathways (e.g., Mycolic Acid Synthesis)

The unique and complex cell wall of Mycobacterium tuberculosis, rich in mycolic acids, is a primary target for many antitubercular drugs. benthamscience.comfrontiersin.orgfrontiersin.org Mycolic acids are long-chain fatty acids crucial for the structural integrity and low permeability of the mycobacterial cell envelope, contributing to its resistance to many antibiotics. frontiersin.orgfrontiersin.org

The mechanism of action of isoniazid involves the inhibition of mycolic acid synthesis. nih.govresearchgate.net Specifically, isoniazid is a prodrug activated by the mycobacterial enzyme KatG, and its activated form targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid elongation. researchgate.net Research on thiosemicarbazone derivatives suggests a similar mode of action. For example, a benzaldehyde (B42025) thiosemicarbazone, NSC19723, was found to inhibit mycolic acid biosynthesis by targeting the HadABC complex, another key component of the FAS-II system. nih.gov It is postulated that the isonicotinoyl moiety in this compound may also target these critical biosynthetic pathways.

Activity against Drug-Sensitive and Drug-Resistant Mycobacterial Strains

The emergence of drug-resistant strains of Mycobacterium tuberculosis poses a significant threat to global health. frontiersin.org Consequently, there is an urgent need for new therapeutic agents effective against these resistant strains. Several studies have shown that novel isonicotinoyl thiosemicarbazone derivatives are active against both drug-sensitive and drug-resistant mycobacteria.

One study reported the synthesis of various isonicotinoylhydrazinocarbothioamides, with one compound, 2-isonicotinoyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, being particularly potent. nih.gov This compound exhibited a minimum inhibitory concentration (MIC) of 0.58 µM against both the drug-sensitive H37Rv strain and an isoniazid-resistant strain of M. tuberculosis. nih.gov This suggests that it may act via a mechanism that is different from or circumvents the resistance mechanism to isoniazid. Similarly, a series of quinolone-thiosemicarbazones demonstrated good to excellent activity against six different strains of drug-resistant M. tuberculosis. mdpi.com Another class of isonicotinoylhydrazones showed specific activity against various strains of M. tuberculosis, including four drug-resistant reference strains. researchgate.net

The table below presents the activity of selected this compound derivatives against different strains of Mycobacterium tuberculosis.

| Compound/Derivative | Strain | Resistance Profile | MIC |

| PCIH | M. tuberculosis | Not specified | MIC90: 0.63 µM |

| 2-isonicotinoyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide | M. tuberculosis H37Rv | Sensitive | 0.58 µM |

| 2-isonicotinoyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide | M. tuberculosis | Isoniazid-Resistant | 0.58 µM |

| Quinolone-thiosemicarbazone 10 | M. tuberculosis H37Rv | Sensitive | MIC90: 2 µM |

| Quinolone-thiosemicarbazones 11a-e | M. tuberculosis H37Rv | Sensitive | 0.13–0.17 µM |

| Quinolone-thiosemicarbazones 11a-e | M. tuberculosis | Drug-Resistant | Good to excellent activity |

Synergistic Effects with Established Antitubercular Agents

Research into the synergistic potential of compounds structurally related to isonicotinoyl thiosemicarbazone, specifically isonicotinoylhydrazones, has shown promising results when combined with first-line antitubercular drugs. The addition of sub-inhibitory concentrations (sub-MICs) of certain isonicotinoylhydrazone derivatives led to a significant reduction in the MICs of ethambutol, para-aminosalicylic acid, and rifampicin (B610482) against Mycobacterium tuberculosis H37Rv. researchgate.net Specifically, a four- to sixteen-fold decrease in the MICs of these established agents was observed, with fractional inhibitory concentration (FIC) indices ranging between 0.17 and 0.37, indicating a synergistic interaction. researchgate.net

Furthermore, increased activity was also noted with other combinations involving isonicotinoylhydrazones, including with isoniazid, where FIC values ranged from 0.53 to 0.75. researchgate.net A notable synergistic interaction was demonstrated between an isonicotinoylhydrazone derivative and isoniazid against an isoniazid-resistant strain of M. tuberculosis, with an FIC of 0.26. researchgate.net However, no enhanced effects were observed when these isonicotinoylhydrazones were combined with clofazimine. researchgate.net The ability of these isonicotinoylhydrazones to enhance the activity of reference antitubercular drugs suggests their potential in the development of future combination therapies. researchgate.net

Antibacterial Activity against Pathogenic Bacterial Strains (Gram-Positive and Gram-Negative)

The antibacterial properties of thiosemicarbazones have been a subject of considerable interest. While specific data for isonicotinoyl thiosemicarbazone is limited in the reviewed literature, studies on the related compound, isatin-3-thiosemicarbazone (ITC), provide insight into the potential antibacterial spectrum of this class of molecules. ITC has demonstrated in vitro activity against a variety of both Gram-positive and Gram-negative bacteria. shd.org.rs The minimum inhibitory concentration (MIC) values for ITC against several pathogenic bacterial strains are detailed in the table below. It is noteworthy that metal complexes of ITC often exhibit enhanced antibacterial activity compared to the ligand alone, suggesting that coordination with a metal ion can influence the biological effects. shd.org.rs

| Bacterial Strain | Gram Type | MIC Value (µg/cm³) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 1250 |

| Bacillus anthracis | Gram-Positive | 2500 |

| Streptococcus faecalis | Gram-Positive | 1250 |

| Enterobacter sp. | Gram-Negative | 1250 |

| Escherichia coli | Gram-Negative | 1250 |

| Pseudomonas aeruginosa | Gram-Negative | 2500 |

| Proteus mirabilis | Gram-Negative | 1250 |

Antifungal Activity and Cellular Targets

Similar to its antibacterial profile, the antifungal activity of isonicotinoyl thiosemicarbazone has been explored through studies of related compounds like isatin-3-thiosemicarbazone (ITC). ITC has shown a spectrum of in vitro antifungal activity against various pathogenic fungi. shd.org.rs The coordination of ITC with metal ions has been observed to enhance its antifungal effects, indicating a potential mechanism of action that involves the metal center. shd.org.rs The table below summarizes the minimum inhibitory concentration (MIC) values of ITC against several fungal species.

| Fungal Strain | MIC Value (µg/cm³) |

|---|---|

| Microsporum gypsum | 39.06 |

| Epidermophyton floccosum | 39.06 |

| Histoplasma capsulatum | 156.25 |

| Candida albicans | 78.12 |

| Aspergillus niger | 78.12 |

Antiviral Mechanisms

The antiviral properties of thiosemicarbazones have been recognized for some time, with research dating back to the mid-20th century. A well-known example is isatin-β-thiosemicarbazone and its N-methyl derivative, methisazone, which have demonstrated activity against vaccinia virus. nih.govresearchgate.netnih.gov Studies on the mechanism of N-methyl-isatin-β-thiosemicarbazone (methisazone) in adenovirus-infected cells have shown that the compound does not induce interferon and does not directly inhibit viral or cellular translation. researchgate.net Instead, its antiviral effect was observed when recombinant human interferon α2 was added to the cells or during the period of interferon induction that occurs during the viral infection. researchgate.net This suggests a potential synergistic relationship with the host's interferon response. In vaccinia virus-infected cells, isatin-β-thiosemicarbazone was found to inhibit viral protein synthesis significantly after the late protein synthesis phase had commenced. researchgate.net While a portion of the virus-specific RNA appeared to be degraded, the amount of viral RNA that was properly capped, methylated, and polyadenylated was only reduced by about half. researchgate.net This indicates that the antiviral action may involve interference with the maturation or function of viral mRNA.

Antimalarial Activity

Thiosemicarbazones have been investigated for their potential as antimalarial agents. nih.govnih.gov In vitro studies have evaluated the antiplasmodial potential of various semicarbazone and thiosemicarbazone derivatives against chloroquine-resistant strains of Plasmodium falciparum. nih.gov One particular thiosemicarbazone derivative, identified as compound 5b in a study, was found to be active against the parasite with a 50% inhibitory concentration (IC50) value of 7.2 µM. nih.gov This compound was also shown to be non-toxic to human peripheral blood mononuclear cells, with an IC50 value of 73.5 µM in a proliferation assay. nih.gov In subsequent in vivo tests on mice infected with Plasmodium berghei, this thiosemicarbazone derivative was able to reduce parasitemia by 61% at a dose of 20 mg/kg on day 7 post-infection, without showing any signs of toxicity to the animals. nih.gov

Antioxidant Activity and Free Radical Scavenging Properties

Thiosemicarbazone derivatives have demonstrated notable antioxidant and free radical scavenging capabilities. mdpi.com Studies on the related compound, isatin-thiosemicarbazone, have quantified its free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals, were determined for two isatin-thiosemicarbazone derivatives. Compound 1 exhibited an IC50 value of 66.178 ± 0.11 μM, while compound 2 had an IC50 of 79.927 ± 0.13 μM. mdpi.com The antioxidant activity of phenolic Schiff bases, a class to which these compounds belong, is strongly associated with their capacity to donate hydrogen atoms. mdpi.com The scavenging of free radicals can occur through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com

Structure Activity Relationship Sar and Rational Ligand Design for Isonicotyl Thiosemicarbazone Analogues

Correlating Structural Features with Biological Potency and Selectivity

Substituent Effects on the Pyridine (B92270) Ring: The electronic properties and steric bulk of substituents on the pyridine ring can significantly modulate the biological activity of isonicotinoyl thiosemicarbazone analogues. For instance, the introduction of electron-withdrawing groups, such as nitro or chloro groups, can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane penetration. In contrast, electron-donating groups may alter the charge distribution and metal-chelating properties of the compound. Studies on related pyridine-2-carboxaldehyde thiosemicarbazones have shown that the position of substituents is also critical; for example, 3-aminopyridine (B143674) derivatives were found to be more active than their 5-amino counterparts in inhibiting ribonucleotide reductase. nih.gov

Modifications of the Thiosemicarbazone Moiety: The thiosemicarbazone group (–NH–C(=S)–NH–N=CH–) is a crucial pharmacophoric element, and its modification can have a profound impact on biological activity. Alkylation or arylation at the terminal nitrogen (N4) atom can influence the compound's lipophilicity and steric profile, which in turn affects its interaction with biological targets. Research on other thiosemicarbazone classes has demonstrated that bulky or aromatic moieties at the N4 position are often required for selective toxicity against multidrug-resistant cells.

The following table summarizes the general structure-activity relationships for thiosemicarbazone analogues based on available research:

| Structural Modification | Effect on Biological Activity | Reference Example |

| Substitution on the Aromatic Ring | Electron-withdrawing groups can increase lipophilicity and potency. | Introduction of chloro or nitro groups. |

| Position of the substituent is critical for activity. | 3-aminopyridine derivatives are more active than 5-amino derivatives. nih.gov | |

| Modification of the Thiosemicarbazone Moiety | Substitution at the N4 position with bulky or aromatic groups can enhance selectivity. | Isatin-β-thiosemicarbazones with N4-phenyl substitution. |

| Methylation of the hydrazine (B178648) moiety can increase stability. | General strategy to prevent enzymatic degradation. | |

| Overall Lipophilicity | A balanced lipophilicity is crucial for cell permeability and activity. | A bilinear relationship is often observed, where activity increases with lipophilicity up to an optimal point. |

Identification of Key Pharmacophoric Elements for Specific Activities

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For isonicotinoyl thiosemicarbazone analogues, the key pharmacophoric elements are derived from the combination of the pyridine ring and the thiosemicarbazone side chain. While specific pharmacophore models for isonicotinoyl thiosemicarbazones are not extensively reported, models developed for other classes of thiosemicarbazones provide valuable insights into the essential structural features.

Pharmacophore models for cytotoxic thiosemicarbazones, such as isatin-β-thiosemicarbazones, have identified several key features that are likely relevant to isonicotinoyl analogues as well. These include:

A Hydrogen Bond Acceptor: This feature is often associated with the lactam oxygen in isatin-β-thiosemicarbazones. In the case of isonicotinoyl thiosemicarbazones, the nitrogen atom of the pyridine ring can serve as a key hydrogen bond acceptor.

An Aromatic Ring: The pyridine ring itself serves as an essential aromatic feature, contributing to hydrophobic and stacking interactions with biological targets.

A Hydrophobic Group: Additional hydrophobic features, often introduced as substituents on the aromatic ring or the thiosemicarbazone moiety, are important for enhancing binding affinity.

The Thiosemicarbazone Moiety: This group is a critical component of the pharmacophore, acting as a strong metal-coordinating functional group. The ability of thiosemicarbazones to chelate metal ions is often linked to their biological activity, including the inhibition of enzymes like ribonucleotide reductase.

The table below outlines the key pharmacophoric elements and their putative roles in the biological activity of thiosemicarbazone analogues:

| Pharmacophoric Feature | Putative Role in Biological Activity | Corresponding Structural Element in Isonicotinoyl Thiosemicarbazone |

| Hydrogen Bond Acceptor | Essential for interaction with target proteins. | Pyridine nitrogen atom. |

| Aromatic Ring | Provides a scaffold for hydrophobic and π-π stacking interactions. | Pyridine ring. |

| Hydrophobic Group(s) | Enhances binding affinity to the target. | Substituents on the pyridine ring or N4-position of the thiosemicarbazone. |

| Thiosemicarbazone Moiety | Acts as a metal chelator and is crucial for cytotoxicity. | The –NH–C(=S)–NH–N=CH– side chain. |

Design Principles for Optimizing Therapeutic Indices

The therapeutic index is a measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A key goal in the rational design of isonicotinoyl thiosemicarbazone analogues is to optimize this index by maximizing efficacy against the target (e.g., cancer cells) while minimizing toxicity to normal cells. Several design principles can be employed to achieve this.

Enhancing Selectivity through Structural Modification: One approach to improving the therapeutic index is to design molecules that are selectively toxic to cancer cells. This can be achieved by exploiting the biochemical differences between cancerous and normal cells. For example, modifying the structure to increase affinity for a target that is overexpressed in cancer cells can enhance selectivity. The introduction of specific substituents that promote accumulation in tumor tissues is another strategy.

Modulation of Metal Chelation Properties: The metal chelating ability of thiosemicarbazones is central to their biological activity but can also contribute to toxicity. Rational design can aim to fine-tune these properties. For instance, creating metal complexes of isonicotinoyl thiosemicarbazones with potentially less toxic metals or designing ligands that form more stable and less redox-active complexes can be a viable strategy.

Improving Pharmacokinetic Properties: The therapeutic index can also be improved by optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. This can involve modifications to improve aqueous solubility, enhance stability against metabolic degradation, and control the rate of clearance from the body. Nanoformulations, such as liposomes or polymeric nanoparticles, have also been explored as a means to improve the pharmacokinetic profile and reduce side effects of thiosemicarbazones, such as Triapine. researchgate.net

The following table summarizes key design principles for optimizing the therapeutic index of isonicotinoyl thiosemicarbazone analogues:

| Design Principle | Strategy | Expected Outcome |

| Enhance Selectivity | Introduce substituents that increase affinity for cancer-specific targets. | Increased potency against cancer cells with reduced off-target effects. |

| Modify the structure to favor accumulation in tumor tissue. | Higher drug concentration at the site of action and lower systemic toxicity. | |

| Modulate Metal Chelation | Synthesize metal complexes with favorable toxicity profiles. | Reduced metal-induced toxicity while retaining or enhancing therapeutic activity. |

| Design ligands that form stable, less redox-active metal complexes. | Minimized generation of reactive oxygen species and associated cellular damage. | |

| Improve Pharmacokinetics | Modify the structure to improve solubility and metabolic stability. | Enhanced bioavailability and prolonged therapeutic effect. |

| Utilize nanoformulations for targeted drug delivery. | Reduced systemic exposure and side effects, with improved efficacy. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the rational design of more potent and selective compounds.

Several QSAR studies have been conducted on various classes of thiosemicarbazones, providing a framework for how such models could be developed for isonicotinoyl thiosemicarbazone analogues. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Key Molecular Descriptors in Thiosemicarbazone QSAR Models:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP).

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through internal and external validation techniques.

For example, a QSAR study on quinolinone-based thiosemicarbazones with antituberculosis activity found that descriptors related to van der Waals volume, electron density, and electronegativity played a pivotal role in determining the biological activity. nih.gov Such findings suggest that both steric and electronic factors are critical for the activity of these compounds.

The development of a predictive QSAR model for isonicotinoyl thiosemicarbazone analogues would enable the in silico screening of virtual libraries of compounds, allowing researchers to prioritize the synthesis of analogues with the highest predicted potency and selectivity. This computational approach can significantly accelerate the drug discovery process by reducing the time and resources required for experimental screening.

The table below provides an overview of the components of a typical QSAR study for thiosemicarbazone analogues:

| Component | Description | Examples of Parameters/Methods |

| Dataset | A series of compounds with known biological activity. | A library of isonicotinoyl thiosemicarbazone analogues with measured IC50 values. |

| Molecular Descriptors | Numerical representations of the physicochemical properties of the molecules. | Topological, electronic, steric, and hydrophobic descriptors. |

| Statistical Modeling | Mathematical methods to correlate descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Assessment of the statistical significance and predictive power of the model. | Internal validation (cross-validation) and external validation (prediction on a test set). |

Computational Chemistry Approaches in Isonicotyl Thiosemicarbazone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of isonicotinoyl thiosemicarbazone research, docking simulations are extensively used to elucidate the binding modes of these compounds with their biological targets.

One area of investigation has been their potential as urease inhibitors. Molecular docking studies have been performed to understand the interactions between isonicotinoyl thiosemicarbazide (B42300) derivatives and the urease enzyme. These simulations have shown a good correlation between the in silico docking results and the in vitro inhibitory activities, helping to validate the computational models. nih.gov For instance, the docking poses of active compounds have revealed key interactions with the amino acid residues in the active site of the enzyme, providing a structural basis for their inhibitory effect. nih.gov

Furthermore, molecular docking has been instrumental in the design of novel thiosemicarbazones as inhibitors of ribonucleotide reductase (RNR), a crucial enzyme in DNA synthesis and a target for anticancer drugs. nih.gov Through virtual screening and subsequent molecular docking, researchers have been able to identify thiosemicarbazone candidates with improved potential for RNR inhibition. nih.gov These studies have highlighted the importance of specific structural features, such as heterocyclic or aryl substitutions, in forming hydrogen bonds and other interactions with the enzyme's active site. nih.gov

The versatility of molecular docking is also evident in studies targeting other enzymes, such as topoisomerases, which are vital for DNA replication and are often targeted in cancer therapy. mdpi.com Docking simulations have suggested that thiosemicarbazones can bind to DNA-Topoisomerase IIβ complexes, with the interactions stabilized by intermolecular hydrogen bonds. mdpi.com

| Target Enzyme | Key Findings from Molecular Docking | Interacting Residues/Moieties |

| Urease | Good correlation between docking scores and IC50 values. nih.gov | Active site amino acids (specific residues not detailed in the provided text). |

| Ribonucleotide Reductase (RNR) | Identification of novel inhibitors with improved cell permeability. nih.gov | Ser264, Asp272, Tyr324, Asn346, and water molecules in the active site. nih.gov |

| Topoisomerase IIβ | Prediction of binding modes and stabilizing interactions. mdpi.com | DT9(F) residue in the DNA-enzyme complex. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of isonicotinoyl thiosemicarbazones, DFT calculations provide valuable information about their molecular geometry, electronic properties, and reactivity.

DFT has been employed to optimize the molecular structures of isonicotinoyl derivatives and to calculate various quantum chemical parameters. tandfonline.commdpi.com These parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of the compounds. mdpi.commdpi.com The energy gap between HOMO and LUMO, for example, can be correlated with the molecule's stability and chemical reactivity.

In several studies, DFT calculations have been used in conjunction with experimental techniques to confirm the structures of newly synthesized thiosemicarbazone compounds. mdpi.com The calculated geometric parameters, such as bond lengths and angles, can be compared with data from X-ray crystallography to validate the computational models. mdpi.com Furthermore, DFT has been used to study the properties of metal complexes of thiosemicarbazones, providing insights into their coordination chemistry and potential biological applications. mdpi.comresearchgate.net

| DFT Application | Key Parameters Calculated | Significance |

| Structural Optimization | Bond lengths, bond angles. mdpi.com | Confirmation of molecular geometry and correlation with experimental data. tandfonline.com |

| Electronic Properties | HOMO energy, LUMO energy, energy gap. mdpi.com | Understanding of electronic transitions, reactivity, and stability. mdpi.com |

| Reactivity Descriptors | Physical descriptors. | Correlation with biological evaluation and activity. tandfonline.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the research of isonicotinoyl thiosemicarbazones, MD simulations are employed to assess the stability of ligand-target complexes predicted by molecular docking and to analyze the conformational changes that occur upon binding.

MD simulations provide a dynamic view of the interactions between a thiosemicarbazone derivative and its target protein, offering insights that are not available from static docking poses. These simulations can help to confirm the stability of the predicted binding mode and to identify key residues that are crucial for maintaining the interaction. For example, MD studies have been used to evaluate the stability of thiosemicarbazone complexes with enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research. nih.gov Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are calculated to assess the stability of the complex over the simulation period. nih.gov

In the context of anti-leishmanial drug discovery, MD simulations have been used to explore the potential mechanisms of action of thiosemicarbazone derivatives. nih.gov By simulating the behavior of the compound in the active site of a target enzyme, researchers can gain a better understanding of its inhibitory activity and the dynamic nature of the binding interactions. nih.gov

| MD Simulation Parameter | Information Provided | Application in Thiosemicarbazone Research |

| Root-Mean-Square Deviation (RMSD) | Stability of the protein-ligand complex over time. nih.gov | Assessing the stability of thiosemicarbazone binding to target enzymes. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. nih.gov | Identifying key flexible regions of the protein involved in ligand binding. |

| Radius of Gyration (Rg) | Compactness of the protein structure. nih.gov | Evaluating conformational changes in the protein upon ligand binding. |

Virtual Screening and Computational Library Generation

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is often used in the initial stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested experimentally.

In the field of isonicotinoyl thiosemicarbazone research, virtual screening has been employed to identify new derivatives with potential therapeutic activity. nih.gov By creating a virtual library of thiosemicarbazone compounds with various substitutions, researchers can computationally screen them against a specific target to predict their binding affinities. This allows for the prioritization of compounds for synthesis and biological evaluation, making the drug discovery process more efficient. nih.gov